1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one
Description
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one is a heterocyclic compound featuring a benzoxazolone scaffold modified with a thioxo group at position 2 and a chloro-substituted α,β-unsaturated ketone (butenone) chain at position 2.
Properties
Molecular Formula |
C11H8ClNO2S |
|---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
(E)-1-chloro-4-(2-sulfanylidene-1,3-benzoxazol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-8(14)5-6-13-9-3-1-2-4-10(9)15-11(13)16/h1-6H,7H2/b6-5+ |
InChI Key |
KLDPUUUHNCAUBU-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)/C=C/C(=O)CCl |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)C=CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one typically involves the following steps:
Formation of the Thioxobenzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminophenol derivatives and carbon disulfide.
Chlorination and Butenone Formation: The introduction of the chloro group and the butenone moiety can be accomplished through various chlorination and alkylation reactions. Reagents such as thionyl chloride or phosphorus pentachloride are often used for chlorination, while the butenone moiety can be introduced via aldol condensation reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
DNA Interaction: Some derivatives of the compound can intercalate into DNA, disrupting its replication and transcription processes, which is a mechanism of action for certain anticancer agents.
Signal Transduction Pathways: The compound may modulate various cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Thioxo vs. Oxo Substitution
Chloro Substituent Effects
- The chloro group in the target compound’s enone chain introduces steric and electronic effects, likely increasing electrophilicity of the α,β-unsaturated ketone. This contrasts with ’s 5-chloro-benzoxazole derivatives, where the chloro group on the aromatic ring modulates electron density and steric hindrance .
Chain Length and Conjugation
- The butenone chain in the target compound offers conjugation, enhancing reactivity for Michael addition or cycloaddition reactions. This differs from the saturated hexadecanoyl chain in 6.9, which prioritizes lipophilicity for membrane penetration .
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